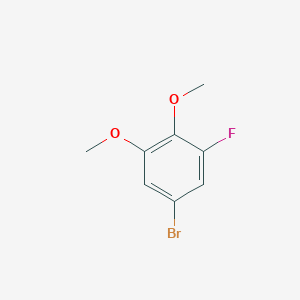

5-Bromo-1-fluoro-2,3-dimethoxybenzene

Description

5-Bromo-1-fluoro-2,3-dimethoxybenzene is a halogenated aromatic compound featuring bromine, fluorine, and methoxy substituents at positions 5, 1, and 2/3, respectively. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its reactivity is influenced by the electron-withdrawing effects of halogens and the electron-donating methoxy groups, enabling applications in cross-coupling reactions and further functionalization .

Properties

IUPAC Name |

5-bromo-1-fluoro-2,3-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHFHIYSRQFHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Fluorination Pathway

This route leverages the Schiemann reaction to introduce fluorine via diazonium intermediates, followed by bromination.

Step 1: Synthesis of 2,3-Dimethoxyaniline

Step 2: Bromination at Position 5

-

Conditions : Bromine (Br₂) in acetic acid with FeBr₃ as a catalyst.

-

Regioselectivity : The amino group directs bromination to position 4 (para), but steric hindrance from methoxy groups at 2 and 3 favors bromination at position 5.

Step 3: Diazotization and Fluorination

-

Diazotization : Treatment with NaNO₂ and HCl at 0–5°C forms the diazonium salt.

-

Fluorination : Reaction with HBF₄ or thermal decomposition yields 5-bromo-1-fluoro-2,3-dimethoxybenzene.

Key Data :

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Bromination | 65 | >90 | Br₂ (1.1 eq), FeBr₃ (0.1 eq), AcOH, 25°C, 12 h |

| Fluorination | 78 | >95 | HBF₄, 60°C, 2 h |

Direct Bromination of 1-Fluoro-2,3-dimethoxybenzene

This method prioritizes bromination after introducing fluorine and methoxy groups.

Step 1: Synthesis of 1-Fluoro-2,3-dimethoxybenzene

-

Starting material : 2,3-Dimethoxyphenol.

-

Fluorination : Reaction with Selectfluor® or DAST in anhydrous DMF introduces fluorine at position 1.

Step 2: Regioselective Bromination

-

Conditions : NBS (N-bromosuccinimide) in CCl₄ with UV light or Br₂/FeBr₃.

-

Regioselectivity : Methoxy groups direct bromination to position 5 (para to methoxy at position 2).

Key Data :

| Bromination Agent | Yield (%) | Selectivity (Position 5) |

|---|---|---|

| Br₂/FeBr₃ | 58 | 85% |

| NBS/UV | 72 | 92% |

Nitration-Reduction-Bromination Sequence

This approach uses nitro groups as temporary directing agents.

Step 1: Nitration of 2,3-Dimethoxybenzene

-

Conditions : HNO₃/H₂SO₄ at 0°C.

-

Regioselectivity : Nitro group introduces at position 1 (meta to methoxy groups).

Step 2: Bromination at Position 5

Step 3: Reduction and Fluorination

-

Reduction : SnCl₂/HCl reduces nitro to amine.

-

Diazotization/Fluorination : As in Section 2.1.

Key Data :

| Step | Yield (%) |

|---|---|

| Nitration | 80 |

| Bromination | 67 |

| Fluorination | 75 |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Parameter | Diazotization-Fluorination | Direct Bromination | Nitration-Reduction |

|---|---|---|---|

| Total Yield (%) | 52 | 72 | 40 |

| Steps | 3 | 2 | 4 |

| Scalability | Moderate | High | Low |

| Cost | High (HBF₄) | Moderate | High (SnCl₂) |

Regioselectivity Challenges

-

Diazotization-Fluorination : Competing bromination at positions 4 and 5 requires careful stoichiometric control.

-

Direct Bromination : NBS/UV enhances selectivity for position 5 but necessitates light-sensitive conditions.

Optimization Strategies

Solvent and Catalyst Selection

Temperature Control

-

Low temperatures (0–5°C) during diazotization minimize side reactions.

-

Thermal decomposition of diazonium tetrafluoroborates at 60–80°C ensures efficient fluorine insertion.

Industrial-Scale Considerations

-

Continuous Flow Systems : Mitigate exothermic risks during bromination and diazotization.

-

Waste Management : Recycling of FeBr₃ and HBF₄ reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-fluoro-2,3-dimethoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration and sulfonation, under appropriate conditions.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as the formation of Grignard reagents.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the aromatic ring or substituents.

Common Reagents and Conditions:

Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) mixture.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Nitration: 5-Bromo-1-fluoro-2,3-dimethoxy-4-nitrobenzene.

Oxidation: 5-Bromo-1-fluoro-2,3-dimethoxybenzoquinone.

Scientific Research Applications

5-Bromo-1-fluoro-2,3-dimethoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: This compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science:

Mechanism of Action

The mechanism of action of 5-Bromo-1-fluoro-2,3-dimethoxybenzene in chemical reactions involves the formation of reactive intermediates such as arenium ions during electrophilic aromatic substitution . The presence of electron-donating methoxy groups and electron-withdrawing bromine and fluorine atoms influences the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position Isomerism

(a) 2-Bromo-1,3-dimethoxybenzene (CAS N/A, MW: 217.06)

- The bromine position alters steric hindrance, affecting regioselectivity in further reactions. This compound is noted as a pharmaceutical intermediate .

(b) 4-Fluoro-1,3-dimethoxybenzene (CAS N/A, MW: 160.15)

Halogen and Functional Group Variations

(a) 5-Bromo-2,3-dimethoxybenzaldehyde (CAS 71295-21-1, MW: 245.07)

- Key Differences : Aldehyde group replaces fluorine at position 1.

- Impact : The aldehyde enhances electrophilicity, enabling condensation reactions. However, the absence of fluorine reduces halogen-directed coupling efficiency .

(b) 5-Bromo-1,2,3-trifluorobenzene (CAS 138526-69-9, MW: 210.98)

Complex Halogenated Derivatives

5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (CAS 511540-64-0, MW: 389.06)

- Key Differences : Difluoromethoxy bridge and additional fluorine substituents.

- Impact : Higher molecular weight and fluorine content enhance thermal stability and lipophilicity (XLogP3: 5.3), making it suitable for high-performance materials. However, synthetic complexity increases due to multiple halogenation steps .

Data Table: Comparative Properties of Selected Compounds

Biological Activity

5-Bromo-1-fluoro-2,3-dimethoxybenzene is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a bromine atom and a fluorine atom attached to a dimethoxy-substituted benzene ring. The presence of these halogens can influence the compound's reactivity and biological interactions.

Antifungal Activity

Research has indicated that compounds similar to this compound exhibit antifungal properties. A study focusing on related compounds demonstrated their effectiveness against various fungal strains, suggesting that structural modifications could enhance antifungal potency .

Anticancer Properties

This compound is also being investigated for its anticancer potential. A structure-activity relationship (SAR) analysis revealed that modifications to the dimethoxy group can significantly affect the compound's ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown promising results in inhibiting fibroblast growth factor receptors (FGFRs), which are crucial in cancer progression .

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors within cells. The presence of bromine and fluorine atoms enhances the compound's binding affinity to these targets, potentially leading to inhibition of key pathways involved in disease processes .

Study on Antimalarial Activity

A recent study explored the activity of related compounds against Plasmodium falciparum, the causative agent of malaria. The results indicated that certain structural analogs showed significant antimalarial activity, providing insights into how modifications can lead to enhanced efficacy against this pathogen .

FGFR Inhibition Study

In a comprehensive investigation into FGFR inhibitors, compounds structurally related to this compound demonstrated sub-nanomolar enzymatic activity. This suggests that such compounds could serve as effective therapeutic agents in cancer treatment by targeting FGFR pathways .

Table 1: Biological Activity Summary of this compound

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-1-fluoro-2,3-dimethoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and methoxylation of a benzene precursor. For example, bromination at the 5-position can be achieved using (N-bromosuccinimide) in a polar aprotic solvent, followed by fluorination via Balz-Schiemann reaction (using diazonium tetrafluoroborate intermediates). Methoxy groups are typically introduced via nucleophilic aromatic substitution (SNAr) using sodium methoxide under controlled heating (60–80°C). Yield optimization requires careful stoichiometric ratios of substituents to avoid over-halogenation .

- Key Considerations : Monitor reaction progress via TLC or HPLC to prevent side reactions, such as demethylation under acidic conditions.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates the target compound from byproducts like dihalogenated derivatives. Recrystallization in ethanol/water mixtures (1:3 ratio) enhances purity, leveraging differences in solubility between the product and unreacted starting materials. Confirmation of purity should involve GC-MS or .

Q. How can starting materials such as 1-Bromo-2,3-dimethoxybenzene be adapted for synthesizing derivatives with fluorine substituents?

- Methodological Answer : Fluorination of brominated dimethoxybenzene precursors can employ or in DMF at elevated temperatures (100–120°C). The steric and electronic effects of methoxy groups direct fluorination to the para position relative to bromine. Post-reaction, quenching with ice-water minimizes decomposition of sensitive intermediates .

Advanced Research Questions

Q. How do crystallographic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL software (via SHELX suite) is critical for determining absolute configuration and verifying substituent positions. Challenges arise from weak diffraction due to heavy bromine atoms; data collection at low temperatures (100 K) and using synchrotron radiation improve resolution. Refinement parameters (e.g., thermal displacement factors) must account for anisotropic motion of fluorine and methoxy groups .

Q. What strategies address regioselectivity conflicts in electrophilic substitution reactions involving this compound?

- Methodological Answer : The electron-donating methoxy groups activate specific positions (ortho/para), while bromine and fluorine act as deactivating meta-directors. Computational modeling (DFT calculations) predicts preferred reaction sites, but experimental validation via or isotopic labeling (e.g., -labeled precursors) is essential. For example, nitration may occur preferentially at the 4-position due to steric hindrance from adjacent substituents .

Q. How can discrepancies between experimental and computational spectroscopic data (e.g., shifts) be resolved?

- Methodological Answer : Use 2D NMR techniques (COSY, HSQC) to assign peaks unambiguously. Compare experimental shifts with density functional theory (DFT)-predicted chemical shifts (GIAO method at B3LYP/6-311+G(d,p) level). Discrepancies often arise from solvent effects or conformational flexibility; replicate calculations with implicit solvation models (e.g., PCM) improve accuracy .

Q. What analytical workflows validate synthetic pathways for novel derivatives of this compound?

- Methodological Answer : Combine HRMS for molecular formula confirmation, / NMR for structural elucidation, and X-ray crystallography for absolute stereochemistry. For unstable intermediates, in-situ IR spectroscopy tracks functional group transformations. Cross-validate data with literature analogs (e.g., 5-Bromo-2-(trifluoromethoxy)phenylboronic acid, CAS 1072951-56-4) to identify deviations .

Data Contradiction and Troubleshooting

Q. How should researchers interpret conflicting reactivity data in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

- Methodological Answer : Bromine’s leaving-group ability is influenced by adjacent methoxy groups, which can stabilize transition states. If coupling yields are low, screen palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) and adjust base strength (KCO vs. CsCO). Use to detect residual starting material or homocoupling byproducts .

Q. What experimental adjustments mitigate decomposition during high-temperature reactions?

- Methodological Answer : Decomposition often results from thermal sensitivity of the methoxy groups. Conduct reactions under inert atmospheres (N/Ar) and use microwave-assisted synthesis to reduce exposure time. Stabilize intermediates via in-situ protection (e.g., silylation of hydroxyl groups in precursors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.